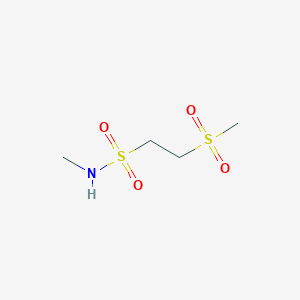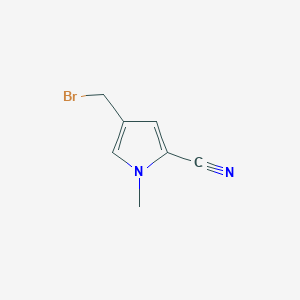
4-(溴甲基)-1-甲基-1H-吡咯-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile, also known as BMPCN, is a chemical compound that has been widely used in scientific research applications. It is a pyrrole-based compound that has a carbonitrile functional group and a bromomethyl substituent. BMPCN has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
科学研究应用
a. Fluorescent Probes: Boronic acids can act as receptors for specific analytes due to their interactions with cis-diols. In sensing applications, they are often incorporated into fluorescent probes. These probes enable rapid detection of chemical substances of interest and facilitate the study of physiological and pathological processes .
b. Homogeneous Assays and Heterogeneous Detection: Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions). This interaction allows their use in both homogeneous assays (where detection occurs within the bulk sample) and heterogeneous detection (at the interface of the sensing material). Researchers have explored their utility in detecting various analytes .
c. Protein Manipulation and Cell Labeling: The interaction of boronic acids with proteins has seen significant growth. Researchers have used boronic acids for protein manipulation and cell labeling. These applications have implications in fields such as proteomics and cell biology.
d. Electrophoresis of Glycated Molecules: Boronic acids have been employed in electrophoresis techniques to separate and analyze glycated molecules. This is particularly relevant in studying glycosylation patterns and glycoproteins.
e. Microparticles and Analytical Methods: Boronic acids serve as building blocks for microparticles used in analytical methods. These particles can selectively capture specific analytes, making them valuable in biosensors and diagnostic assays.
f. Controlled Release of Insulin: In polymer science, boronic acids have been incorporated into materials for the controlled release of insulin. This application has implications in drug delivery and diabetes management.
Other Applications
Apart from sensing, boronic acids find use in several other areas:
a. Therapeutics: Boronic acids have been explored for their therapeutic potential. While this field extends beyond 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile specifically, it’s worth noting that boronic acids play a role in drug development and disease treatment.
b. Separation Technologies: Researchers have utilized boronic acids in separation techniques, especially in carbohydrate chemistry and glycobiology. Their ability to selectively bind to diols allows for effective separation and analysis of complex mixtures.
c. Protection and Activation: Boronic acids are used to protect and activate functional groups during organic synthesis. Their reversible interactions with diols make them valuable tools in synthetic chemistry.
属性
IUPAC Name |
4-(bromomethyl)-1-methylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-10-5-6(3-8)2-7(10)4-9/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDSGNKDUNGPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2437969.png)
![Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate](/img/structure/B2437970.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2437972.png)
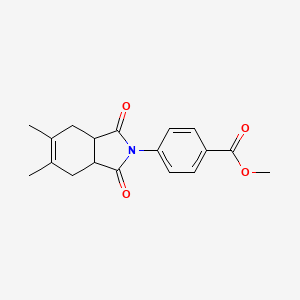
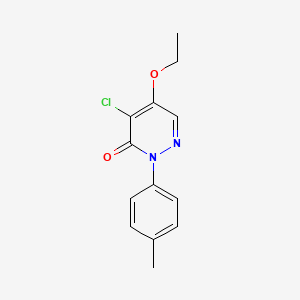
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2437978.png)



![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2437984.png)
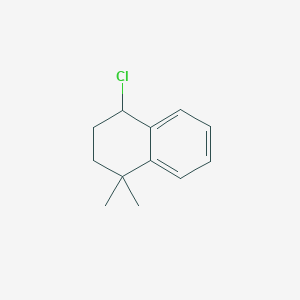

![N-(5-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437989.png)
